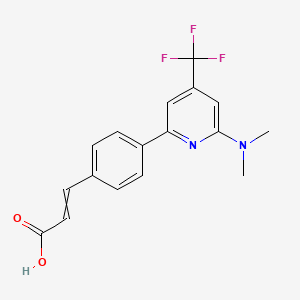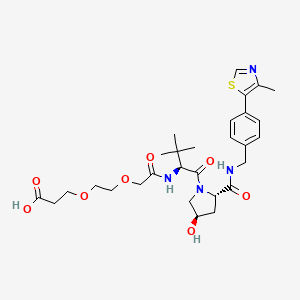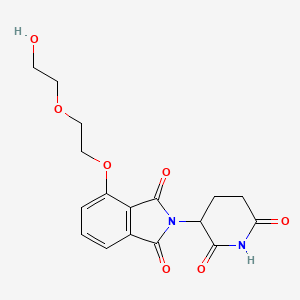
Thalidomide-O-PEG2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-PEG2-OH is a compound that integrates thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific proteins within cells. The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in biochemical and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG2-OH typically involves the conjugation of thalidomide with a PEG linker. One common method includes the use of a PEG derivative, such as Propargyl-PEG2-OH, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized thalidomide . The reaction conditions often involve the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, under mild temperatures and neutral pH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-O-PEG2-OH can undergo various chemical reactions, including:
Oxidation: The PEG linker can be oxidized under specific conditions, although this is less common in typical applications.
Reduction: The compound can be reduced using mild reducing agents, which may affect the thalidomide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-hydroxysuccinimide (NHS) esters, carboxylic acids, and aldehydes.
Major Products: The major products formed from these reactions include various thalidomide-PEG conjugates, which can be further functionalized for specific applications in PROTAC technology .
Aplicaciones Científicas De Investigación
Thalidomide-O-PEG2-OH has a wide range of applications in scientific research:
Mecanismo De Acción
Thalidomide-O-PEG2-OH exerts its effects through the recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex. The thalidomide moiety binds to CRBN, which is part of the cullin-4-containing E3 ubiquitin ligase complex (CRL4CRBN). This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, such as IKZF1 and IKZF3 . This mechanism is crucial for its anti-cancer and immunomodulatory effects .
Comparación Con Compuestos Similares
Thalidomide-O-PEG2-amine: Contains an amino group for conjugation with carboxylic acids and other functionalized linkers.
Thalidomide-O-PEG2-azide: Features an azide group for click chemistry reactions with alkyne-functionalized linkers.
Thalidomide-O-PEG2-NHS ester: Incorporates an NHS ester for efficient conjugation with amine groups.
Uniqueness: Thalidomide-O-PEG2-OH is unique due to its hydroxyl group, which provides versatility in further functionalization and conjugation reactions. This makes it a valuable tool in the synthesis of PROTACs and other bioconjugates, offering enhanced solubility and bioavailability compared to other thalidomide derivatives .
Propiedades
Fórmula molecular |
C17H18N2O7 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O7/c20-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)19(16(10)23)11-4-5-13(21)18-15(11)22/h1-3,11,20H,4-9H2,(H,18,21,22) |
Clave InChI |
QFRYKNZKNAIRHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


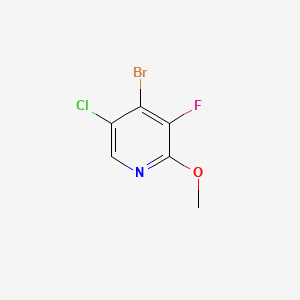
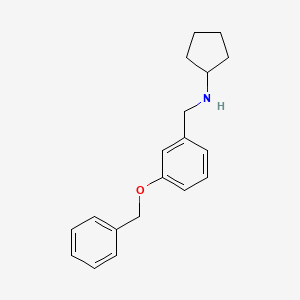
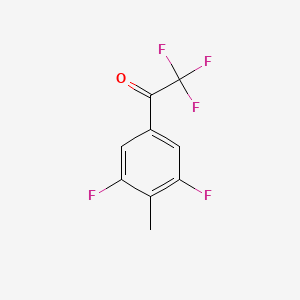
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)

![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14773200.png)
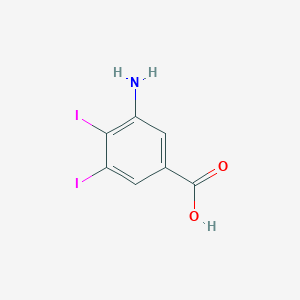
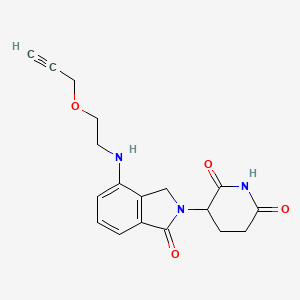
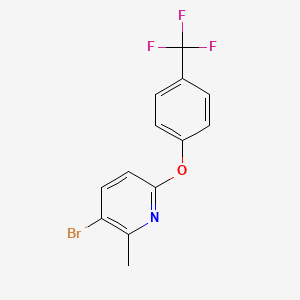
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
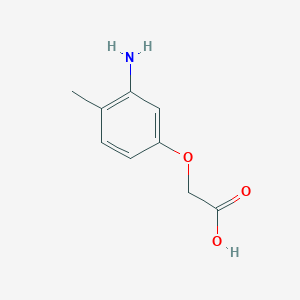
![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)
